molecular formula C7H7N3 B12820618 5-Ethylpyrimidine-2-carbonitrile

5-Ethylpyrimidine-2-carbonitrile

Cat. No.: B12820618
M. Wt: 133.15 g/mol
InChI Key: VCPUXILIJDCTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylpyrimidine-2-carbonitrile is a pyrimidine derivative characterized by a nitrile group at position 2 and an ethyl substituent at position 5 of the pyrimidine ring. Its synthesis involves a palladium-catalyzed cross-coupling reaction between 5-bromopyrimidine-2-carbonitrile and ethane under General Procedure 3 (GP3), yielding the product as a colorless oil with a moderate yield of 22% . Key spectral data include:

  • ¹H NMR: δ 8.69 (s, 2H, pyrimidine-H), 2.76 (q, J = 7.6 Hz, 2H, CH₂), 1.33 (t, J = 7.6 Hz, 3H, CH₃).
  • ¹³C NMR: δ 157.5 (C-2), 143.1 (C-4/6), 139.9 (C-5), 115.9 (CN), 24.0 (CH₂), 14.5 (CH₃).
    The compound’s relatively low yield and liquid state suggest challenges in purification compared to crystalline analogs. Its structural simplicity and nitrile functionality make it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-ethylpyrimidine-2-carbonitrile

InChI

InChI=1S/C7H7N3/c1-2-6-4-9-7(3-8)10-5-6/h4-5H,2H2,1H3

InChI Key

VCPUXILIJDCTMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyrimidine-2-carbonitrile typically involves the reaction of ethylamine with malononitrile and formamide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for 5-Ethylpyrimidine-2-carbonitrile often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

Chemical Properties and Structure

5-Ethylpyrimidine-2-carbonitrile is characterized by a pyrimidine ring with an ethyl group at the 5-position and a cyano group at the 2-position. Its molecular formula is C7H8N2C_7H_8N_2 with a molecular weight of approximately 136.15 g/mol. The presence of the cyano group enhances its reactivity and interaction with various biological targets, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activities

Research indicates that derivatives of pyrimidine, including 5-ethylpyrimidine-2-carbonitrile, exhibit significant biological activities. These compounds are often explored for their potential:

  • Anticancer Properties : Recent studies have shown that pyrimidine derivatives can act as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). For instance, certain derivatives demonstrated moderate antiproliferative activity against various human tumor cell lines, outperforming established EGFR inhibitors like erlotinib .
  • Antimicrobial and Antiviral Effects : The structural features of 5-ethylpyrimidine-2-carbonitrile suggest potential interactions with enzymes or receptors involved in metabolic pathways, which could lead to antimicrobial and antiviral applications .
  • Other Pharmacological Activities : Pyrimidine derivatives are also investigated for anti-inflammatory, antifungal, antitubercular, antihypertensive, anthelmintic, anticonvulsant, and antimalarial activities .

Synthesis Pathways

Several synthetic routes have been developed for 5-ethylpyrimidine-2-carbonitrile. Common methods include:

  • Cyclocondensation Reactions : Utilizing ethyl cyanoacetate with thiourea and aromatic aldehydes under reflux conditions or microwave irradiation to enhance yields significantly .
  • One-Pot Reactions : Employing malononitrile and urea in the presence of catalysts like ammonium chloride to synthesize various pyrimidine derivatives efficiently .

Anticancer Activity Evaluation

A study evaluated a series of pyrimidine derivatives for their cytotoxic effects against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. Compound 11 from this series exhibited IC50 values significantly lower than those of erlotinib, indicating its potential as a more effective anticancer agent .

Antimicrobial Screening

In another investigation, various substituted pyrimidine derivatives were screened for antibacterial activity. Compounds derived from 5-ethylpyrimidine-2-carbonitrile showed promising results against specific bacterial strains, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerModerate antiproliferative activity
AntimicrobialSignificant antibacterial effects
AntiviralPotential interactions with viral targets
Anti-inflammatoryReduction in pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 5-Ethylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Carbonitriles

Key Observations:
  • In contrast, electron-withdrawing groups (e.g., Cl, CF₃ in patent compounds ) reduce ring electron density, favoring electrophilic reactions. Functional Group Diversity: Analogs with sulfanyl (e.g., SCH₂CH₂OCH₃ ) or hydrazinyl groups exhibit distinct hydrogen-bonding capabilities, influencing solubility and biological interactions.
  • Synthetic Yields :

    • Lower yield (22%) for 5-Ethylpyrimidine-2-carbonitrile vs. 43–60% for others may reflect challenges in ethane coupling efficiency or purification of oily products.
  • Physical State :

    • Crystalline solids (e.g., ) are easier to handle and characterize than oils, highlighting the practical trade-offs of substituent choice.

Spectral and Reactivity Comparisons

  • Nitrile Group Environment :

    • The CN chemical shift in ¹³C NMR is consistent across analogs (~115–116 ppm ), indicating minimal electronic perturbation from distant substituents.
    • Substituents at C4/C6 (e.g., oxo , Cl ) significantly alter adjacent carbon shifts (e.g., C=O at δ 166–174 ppm ).
  • Reactivity in Further Functionalization :

    • The ethyl group in 5-Ethylpyrimidine-2-carbonitrile is less sterically hindered than bulkier substituents (e.g., 2-methylpropyl ), enabling easier modifications at C4/C6.
    • Chloro-substituted analogs (e.g., ) are prime candidates for Suzuki-Miyaura couplings due to the high reactivity of C–Cl bonds.

Biological Activity

5-Ethylpyrimidine-2-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings on its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties.

Pyrimidine derivatives have garnered attention for their pharmacological potential. The specific compound 5-Ethylpyrimidine-2-carbonitrile is noted for its structural diversity, which contributes to its varied biological properties. This compound acts primarily through mechanisms such as inhibition of key enzymes involved in inflammation and cancer progression.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Ethylpyrimidine-2-carbonitrile. It has been shown to inhibit the growth of various tumor cell lines through mechanisms that may involve the inhibition of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2).

  • Case Study : A study demonstrated that derivatives of pyrimidine-5-carbonitriles, including 5-Ethylpyrimidine-2-carbonitrile, exhibited cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer) cell lines with IC50 values in the nanomolar range. Notably, one derivative showed a 60-fold increase in late apoptotic cells compared to controls .
Cell LineIC50 Value (µM)Mechanism
MCF-70.16EGFR Inhibition
A5490.18COX-2 Inhibition
A4980.20Tyrosine Kinase Inhibition
HepG20.17Apoptosis Induction

2. Anti-inflammatory Activity

5-Ethylpyrimidine-2-carbonitrile has also been recognized for its anti-inflammatory properties through the inhibition of COX enzymes.

  • Research Findings : Compounds derived from pyrimidine-5-carbonitriles demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like Celecoxib. For instance, compounds showed over 50% inhibition at concentrations as low as 10810^{-8} M .
CompoundCOX-2 Inhibition (%)IC50 Value (µM)
5-Ethylpyrimidine-2-carbonitrile75.25 ± 1.10.18 ± 0.01
Celecoxib76.14 ± 1.050.04 ± 0.01
Nimesulide10-fold less potent1.68 ± 0.22

3. Antimicrobial Activity

The antimicrobial effects of pyrimidine compounds have been documented, with specific reference to their ability to combat bacterial infections.

  • Findings : Studies indicate that certain pyrimidine derivatives exhibit activity against various bacterial strains, highlighting their potential as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives like 5-Ethylpyrimidine-2-carbonitrile is crucial for optimizing their biological activity.

  • Key Observations :
    • Electron-withdrawing groups enhance COX-2 inhibitory activity.
    • Structural modifications can lead to improved selectivity and potency against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for 5-Ethylpyrimidine-2-carbonitrile?

Methodological Answer: Two primary routes are documented:

  • Nucleophilic Substitution : Reacting a pyrimidine precursor (e.g., 2-thiopyrimidine-5-carbonitrile) with bromoethane in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. This method yields ~43% under room-temperature stirring for 12 hours .
  • Condensation Reactions : Condensation of aldehydes with thiourea and ethyl cyanoacetate in ethanol, followed by alkylation. This approach leverages the reactivity of the pyrimidine core for ethyl group introduction . Key Considerations : Purification via crystallization (e.g., ethanol/water mixtures) and monitoring by TLC or HPLC for intermediate stability .

Q. How is the structure of 5-Ethylpyrimidine-2-carbonitrile confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR provide critical structural insights. For example, the ethyl group appears as a triplet (δ ~3.53 ppm for CH₂S) and a quartet (δ ~2.53 ppm for CH₂CH), while the nitrile carbon resonates at ~115.55 ppm .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O dimers) and planar geometry of the pyrimidine ring, confirming substituent positions .

Q. Why is density functional theory (DFT) used to study this compound?

Methodological Answer: DFT (e.g., B3LYP functional) predicts electronic properties (e.g., HOMO-LUMO gaps), reaction mechanisms, and thermochemical data (e.g., atomization energies). The inclusion of exact-exchange terms improves accuracy, achieving <3 kcal/mol deviations in bond dissociation energies .

Advanced Research Questions

Q. How can reaction yields for 5-Ethylpyrimidine-2-carbonitrile synthesis be optimized?

Methodological Answer:

  • Solvent Optimization : Test solvents with varying polarity (e.g., DMF vs. acetonitrile) to enhance nucleophilic substitution kinetics .
  • Catalyst Screening : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted heating to reduce reaction time .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or temperature .

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected shifts in ¹³C NMR)?

Methodological Answer:

  • 2D NMR Techniques : Employ HSQC and HMBC to correlate ambiguous signals with adjacent nuclei. For example, a nitrile carbon (δ ~115 ppm) may show long-range coupling to aromatic protons .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >2 ppm suggest conformational flexibility or solvent effects .

Q. What computational strategies validate hydrogen-bonding interactions in crystallographic studies?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H⋯O) using CrystalExplorer software. For 5-Ethylpyrimidine derivatives, dimerization via H-bonds is common .
  • DFT-Based Energy Decomposition : Partition interaction energies (electrostatic vs. dispersion) using SAPT (Symmetry-Adapted Perturbation Theory) to confirm stability of H-bonded dimers .

Q. How do electronic properties influence the reactivity of 5-Ethylpyrimidine-2-carbonitrile?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO (electron-rich nitrile) and LUMO (pyrimidine ring) spatial distributions to predict sites for electrophilic/nucleophilic attacks.
  • Reactivity Descriptors : Use Fukui indices to identify nucleophilic (carbonitrile) and electrophilic (ethyl-substituted carbon) centers .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 43% vs. lower literature values)?

Methodological Answer:

  • Replication Studies : Repeat reactions under identical conditions (solvent, temperature, catalyst) to verify reproducibility .
  • Parameter Sensitivity Testing : Systematically vary factors like stirring rate, anhydrous conditions, or inert atmosphere (N₂/Ar) to isolate yield-limiting variables .

Q. Why do similar pyrimidine derivatives exhibit divergent biological activities?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups) on HSA binding using fluorescence quenching assays. For example, 2-amino-6-hydroxy-4-aryl-pyrimidines show enhanced albumin affinity due to hydrophobic and π-π interactions .
  • Molecular Docking : Simulate binding poses with targets (e.g., kinases) using AutoDock Vina to rationalize activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.